molecular formula C13H10N2O2 B1214925 beta-Carboline-3-carboxylic acid methyl ester CAS No. 69954-48-9

beta-Carboline-3-carboxylic acid methyl ester

Cat. No.: B1214925
CAS No.: 69954-48-9
M. Wt: 226.23 g/mol
InChI Key: UKHFPVCOXBJPIN-UHFFFAOYSA-N
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Description

beta-Carboline-3-carboxylic acid methyl ester (CAS 69954-48-9) is a high-affinity, synthetic beta-carboline alkaloid of significant interest in neuropharmacological research. This compound acts as a potent and selective ligand for benzodiazepine receptors in the brain . Its binding to these receptors is notably reduced by the inhibitory neurotransmitter GABA in a bicuculline-sensitive manner, a distinct pharmacological profile that makes it a valuable tool for probing the functional coupling between GABAergic and benzodiazepine receptor systems . Unlike some of its ester analogs, this methyl ester derivative has been characterized as a proconvulsant agent in vivo, providing critical insights into the spectrum of pharmacological effects within the beta-carboline class . As a key research chemical, it is essential for investigating the mechanisms of anxiety, seizure disorders, and the fundamental action of psychoactive substances on the central nervous system. This product is intended for research applications only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHFPVCOXBJPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990214
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69954-48-9
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Record name beta-Carboline-3-carboxylic acid methyl ester
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Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
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Record name 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester
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Record name .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
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Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the suspension of 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester (1 mmol) in anhydrous THF, followed by the addition of KMnO₄ (2.5 mmol). The mixture is stirred for 12 hours at room temperature, after which the oxidizer is removed via filtration. Evaporation of THF under reduced pressure yields the aromatic β-carboline derivative.

Performance Metrics

Key data for this method include:

ParameterValue
Yield96.5%
Reaction Time12 hours
Temperature20°C
Purity (Post-Filtration)No further purification needed

The product exhibits a melting point of 250–252°C, with ESI/MS confirming a molecular ion peak at m/z 241.1 [M+H]⁺. Nuclear magnetic resonance (¹H NMR, 300 MHz, CDCl₃) data align with the expected structure: δ 8.81 (s, 1H), 8.58 (brs, 1H), 8.21 (d, J = 7.8 Hz, 2H), 7.60 (m, 2H), 7.38 (m, 1H), 4.07 (s, 3H), 2.92 (s, 3H).

Multi-Step Synthesis from L-Tryptophan

An alternative route involves the sequential modification of L-tryptophan, culminating in the dehydrogenation of a tetrahydro-β-carboline intermediate. This method is notable for its use of inexpensive starting materials but requires multiple purification steps.

Cyclization to Tetrahydro-β-Carboline

L-Tryptophan reacts with formaldehyde in glacial acetic acid, facilitating Pictet-Spengler cyclization to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. This step proceeds under reflux conditions, though exact temperature and duration are unspecified in the literature.

Esterification with Methanol

The carboxylic acid intermediate is treated with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. This Fischer esterification yields methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. While the reaction likely occurs under reflux, detailed kinetic data remain unreported.

Dehydrogenation to Aromatic β-Carboline

The tetrahydro ester (9 g, 40 mmol) is suspended in xylenes (150 mL) with sulfur (80 mg) as a catalyst. Heating at 137°C for 24 hours induces dehydrogenation, producing methyl 9H-β-carboline-3-carboxylate. Post-reaction cooling and filtration yield brown crystalline product.

Yield and Characterization

The dehydrogenation step achieves a modest 15% yield (1.35 g, 6 mmol), significantly lower than the oxidation method. Melting points for derivatives of this pathway range from 156°C to 262°C, with infrared (IR) spectroscopy confirming key functional groups (e.g., C=O stretch at 1732 cm⁻¹).

Comparative Analysis of Preparation Methods

The following table contrasts the two methods across critical parameters:

ParameterOxidation MethodMulti-Step Synthesis
Starting MaterialTetrahydro-β-carboline esterL-Tryptophan
Key ReagentKMnO₄Formaldehyde, H₂SO₄, sulfur
Reaction Steps13
Total Yield96.5%~15% (dehydrogenation step)
TemperatureAmbient137°C (dehydrogenation)
Purification ComplexityLow (no further purification)High (crystallization required)

Mechanistic Insights and Optimization Opportunities

Oxidation Pathway

KMnO₄-mediated oxidation proceeds via a radical mechanism, abstracting hydrogen atoms from the tetrahydro ring to generate aromaticity. The choice of THF as a solvent enhances reagent solubility while minimizing side reactions.

Dehydrogenation Challenges

The low yield in the multi-step synthesis arises from competing side reactions during prolonged heating with sulfur. Potential improvements include:

  • Catalyst Optimization : Transitioning to palladium on carbon (Pd/C) under hydrogen atmosphere may enhance dehydrogenation efficiency.

  • Solvent Screening : Replacing xylenes with higher-boiling solvents (e.g., diphenyl ether) could accelerate reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

BETA-CCM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced beta-carboline derivatives, and substituted beta-carboline compounds. These products have diverse applications in research and pharmaceuticals .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Beta-Carboline-3-carboxylic acid methyl ester is primarily known for its role as a proconvulsant agent. Studies have shown that it inhibits the binding of 3H-flunitrazepam, a radiolabeled ligand for the GABA-A receptor, which is crucial for understanding its effects on neuronal excitability. In vivo experiments indicated that the methyl ester produced convulsions that were modulated by other beta-carboline derivatives and diazepam, highlighting its potential as a tool in epilepsy research .

2. Antitumor Activity
Recent investigations into beta-carboline derivatives have revealed their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-8 (colon cancer), and HL60 (leukemia). The methyl ester has been identified as part of a series of compounds with potential antitumor activity, demonstrating significant inhibition of tumor cell proliferation in vitro and in vivo . The mechanisms underlying this activity include DNA intercalation and inhibition of topoisomerase, making it a candidate for further development as an anticancer drug.

Biochemical Research

1. Enzyme Inhibition Studies
this compound has been utilized in studies examining its inhibitory effects on various enzymes. For instance, it has been shown to inhibit mammalian carboxylesterases selectively without affecting acetylcholinesterase or butyrylcholinesterase. This specificity is crucial for developing therapeutic agents targeting metabolic pathways without interfering with neurotransmitter breakdown .

2. GABA-A Receptor Studies
The compound serves as an experimental tool to study the GABA-A receptor complex's dynamics, providing insights into its pharmacological properties and interactions with other compounds. This application is particularly relevant for understanding anxiety disorders and developing anxiolytic medications .

Case Studies and Data Tables

Application Findings References
Proconvulsant ActivityInduces convulsions; modulated by diazepam; inhibits 3H-flunitrazepam binding ,
Antitumor EffectsCytotoxic against HeLa, HCT-8, HL60; mechanisms include DNA intercalation
Enzyme InhibitionSelective inhibition of carboxylesterases; no effect on cholinesterases
GABA-A Receptor InteractionUsed to study receptor dynamics; implications for anxiety treatment

Mechanism of Action

BETA-CCM exerts its effects by acting as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex. This action leads to the modulation of the GABA-A receptor channel, affecting memory processes, anxiety, and seizure activity. The molecular targets involved include the GABA-A receptor and associated signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • Methyl and ethyl esters exhibit the highest BZD receptor affinity, with IC50 values in the low nanomolar range .
  • Propyl and butyl esters show reduced affinity due to increased steric hindrance and hydrophobicity .
  • Substituent size inversely correlates with inverse agonist activity: methyl/ethyl esters are proconvulsant, while propyl/butyl esters lack convulsant effects .

Pharmacological and Functional Differences

In Vitro Effects :

All esters (methyl, ethyl, propyl) inhibit <sup>3</sup>H-flunitrazepam binding in rat brain membranes, confirming their interaction with BZD receptors . However, β-CCM and β-CCE reduce GABA-mediated chloride currents, whereas β-CCP enhances GABAergic signaling in some contexts .

In Vivo Effects :

Compound Proconvulsant Activity (Rodents) Proconvulsant Activity (Primates) Anxiogenic Activity
β-CCM Yes Not tested Moderate
β-CCE No (rodents) Yes (squirrel monkeys) High
β-CCP No No None

Key Findings :

  • β-CCM antagonism : β-CCM-induced convulsions are blocked by diazepam and propyl/ethyl esters, suggesting competitive receptor interactions .
  • β-CCE is a well-documented anxiogenic agent in primates, mimicking human anxiety .

Pharmacokinetic and Metabolic Differences

  • Plasma stability : β-CCM and β-CCE are rapidly degraded in rodent plasma (t1/2 < 30 min), whereas β-CCE remains stable in primate plasma, explaining its convulsant efficacy in monkeys .
  • Metabolic pathways : Ester hydrolysis by plasma esterases determines bioavailability. Larger esters (e.g., propyl, butyl) exhibit slower hydrolysis, reducing CNS penetration .

Analogues with Modified Substituents

Recent synthetic derivatives highlight the impact of substituent engineering on receptor subtype selectivity:

  • Trifluoroisopropyl esters (Compounds 21, 22) : Exhibit enhanced α1-subunit selectivity at GABAA receptors due to increased hydrophobicity .
  • 6-(Benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (ZK 93423) : A full agonist at GABAA receptors, contrasting with β-CCE's inverse agonism .
  • Chlorophenyl-substituted β-carbolines (e.g., Compound 5d) : Demonstrate mixed agonist/antagonist activity, influenced by aromatic ring interactions .

Biological Activity

Beta-carboline-3-carboxylic acid methyl ester (β-CCM) is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its interactions with the central nervous system. This article provides a comprehensive overview of the biological activity of β-CCM, including its anxiolytic properties, convulsant effects, and receptor binding characteristics.

1. Chemical Structure and Synthesis

Beta-carbolines are a class of compounds known for their complex structures and potential therapeutic applications. The synthesis of β-CCM typically involves the condensation of tryptophan derivatives with aldehydes, followed by various chemical modifications to achieve the desired ester form . The structure is characterized by a fused indole and pyridine ring system, which is pivotal for its biological activity.

2.1 Anxiolytic Activity

Recent studies have demonstrated that β-CCM exhibits anxiolytic effects. In an experimental model using the elevated plus maze (EPM), β-CCM was shown to increase the number of entries into the open arms of the maze, indicative of reduced anxiety levels in test subjects . The anxiolytic activity was compared to standard treatments such as diazepam, with β-CCM showing comparable efficacy.

CompoundOpen Arm Entries (mean ± SEM)
β-CCM81.66 ± 21.058
Diazepam73.6 ± 26.244
ControlSignificantly lower values

These results suggest that β-CCM may act as a potential candidate for developing new anxiolytic agents.

2.2 Convulsant Effects

Conversely, β-CCM also demonstrates proconvulsant properties. Studies indicate that when administered at doses around 10 mg/kg, it can induce convulsions in a significant percentage of subjects . The median latency for convulsion onset was approximately 2.12 minutes, highlighting its potent excitatory effects on the central nervous system.

3.1 Receptor Binding

β-CCM's interaction with benzodiazepine receptors has been extensively studied. It acts as a potent inhibitor of 3H^{3}H-flunitrazepam binding in rat brain tissues . This binding affinity suggests that β-CCM may modulate GABAergic activity, contributing to both its anxiolytic and convulsant effects.

The differential effects observed with various esters of β-carboline further elucidate its mechanism:

Ester FormIn Vitro Binding AffinityIn Vivo Effects
MethylHighProconvulsant
EthylModerateProconvulsant
PropylLowNo significant effect

These findings indicate that structural variations in the compound can significantly alter its pharmacological profile.

3.2 GABA Interaction

GABA plays a crucial role in modulating the effects of β-CCM on benzodiazepine receptors. Research shows that GABA reduces the binding affinity of β-CCM to these receptors, suggesting a competitive interaction that may influence both therapeutic and adverse effects .

4. Case Studies

Several case studies have highlighted the dual nature of β-CCM's biological activity:

  • Anxiolytic Efficacy : In animal models, β-CCM administration led to increased exploratory behavior in anxiety-inducing environments.
  • Convulsion Induction : A study documented cases where low doses of β-CCM enhanced convulsive responses when combined with other proconvulsant agents like pentylenetetrazol (PTZ), indicating potential risks in polypharmacy scenarios .

Q & A

Q. What experimental methods are used to assess the benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid esters?

Competitive radioligand binding assays using [³H]diazepam or [³H]flunitrazepam in bovine or rat brain membranes are standard. For example, methyl and ethyl esters exhibit IC₅₀ values in the nanomolar range, with competitive inhibition patterns analyzed via Scatchard plots to distinguish between agonist, antagonist, or inverse agonist activity . Structural optimization studies highlight that ester chain length (methyl > ethyl > propyl) critically influences receptor affinity due to hydrophobic interactions .

Q. How is beta-carboline-3-carboxylic acid methyl ester synthesized?

A common route involves Pictet–Spengler condensation of L-tryptophan with aldehydes, followed by esterification. For instance, methyl ester derivatives are synthesized via reaction with methanol under acidic conditions (e.g., SOCl₂/CH₃OH). Oxidation steps (e.g., KMnO₄) and saponification yield carboxylated analogs . Purity is validated via HPLC co-elution with standards and mass spectrometry .

Q. What in vitro models are used to study its anxiogenic effects?

Ex vivo receptor binding assays in rodent brain tissues (e.g., cortex, hippocampus) quantify inhibition of GABAergic neurotransmission. Electrophysiological recordings in hippocampal slices measure reduced chloride currents, reflecting inverse agonism at GABA-A receptors .

Advanced Research Questions

Q. How do structural modifications of the ester group impact subtype selectivity at GABA-A receptors?

Substituting the methyl ester with bulkier groups (e.g., benzyl, pyridylmethyl) reduces affinity due to steric hindrance, while n-propyl esters retain partial activity. Computational QSAR/CoMFA models reveal electrostatic potential maps and steric bulk as key determinants for α1β3γ2 vs. α5β3γ2 subtype selectivity . For example, 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC) shows partial agonism at α1-containing receptors .

Q. How can contradictory results in behavioral studies (e.g., anxiogenic vs. no effect) be resolved?

Discrepancies arise from species-specific responses (rats vs. primates) and dosing protocols. In rats, ethyl esters induce anxiety-like behaviors in Vogel conflict tests, while hippocampal theta rhythm remains unaffected, suggesting region-specific receptor modulation . In primates, dose-dependent cardiovascular and cortisol responses require rigorous pharmacokinetic profiling to distinguish central vs. peripheral effects .

Q. What analytical techniques confirm endogenous presence in biological samples?

GC-MS with electron-impact ionization identifies trace amounts (e.g., 20 ng/g in bovine brain) after purification via ethanol extraction and column chromatography. Artificial formation during extraction is ruled out by spiking homogenates with tryptophan and verifying absence of esterification .

Q. How do beta-carbolines interact with non-GABAergic targets (e.g., monoamine oxidases)?

Competitive inhibition assays using recombinant MAO-A/MAO-B enzymes and kynuramine substrates show IC₅₀ values >10 µM, indicating weak off-target effects. However, food-derived tetrahydro-β-carbolines (e.g., MTCA in soy sauce) may synergize with methyl esters to modulate neurotransmitter catabolism .

Methodological Considerations

  • Receptor Binding Assays : Use cerebellar membranes for GABA-A receptor subtypes and validate with Ro 15-1788 (flumazenil) to confirm benzodiazepine site specificity .
  • Behavioral Models : In primates, telemetric monitoring of heart rate and plasma cortisol provides quantitative anxiety indices .
  • Synthetic Optimization : Prioritize esters with logP values between 1.5–2.5 for blood-brain barrier permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
beta-Carboline-3-carboxylic acid methyl ester
Reactant of Route 2
beta-Carboline-3-carboxylic acid methyl ester

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